molecular formula C14H29NO6SSi B8237221 tert-Butyl (S)-4-(((tert-butyldimethylsilyl)oxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

tert-Butyl (S)-4-(((tert-butyldimethylsilyl)oxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

Cat. No.: B8237221
M. Wt: 367.54 g/mol
InChI Key: RPUMQEBNCDQJQN-LLVKDONJSA-N
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Description

Tert-Butyl (S)-4-(((tert-butyldimethylsilyl)oxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a useful research compound. Its molecular formula is C14H29NO6SSi and its molecular weight is 367.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Intermediate Applications

  • This compound has been utilized in the synthesis of important intermediates for homochiral amino acid derivatives, which are valuable in synthetic chemistry. For instance, methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, a related compound, has been hydroformylated to yield products crucial for amino acid derivative synthesis with high diastereoselectivities in metal-catalyzed reactions (Kollár & Sándor, 1993).

Application in HIV Research

  • Derivatives of tert-butyldimethylsilyl, similar to the compound , have been synthesized and evaluated for their potential as inhibitors of HIV-1-induced cytopathicity. These derivatives showed potent anti-HIV-1 activity, indicating their significance in antiviral drug development (Alvarez et al., 1994).

Structural Studies and Phase Transitions

  • In a structural study involving a similar compound, a second-order phase transition was observed, which is essential for understanding the material properties and potential applications in molecular design (Vinokur et al., 2017).

Synthesis of Key Intermediates in Vitamin Production

  • Another closely related compound, (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate, serves as a key intermediate in synthesizing Biotin, a vital water-soluble vitamin. This illustrates the role of such compounds in synthesizing essential nutrients (Liang et al., 2016).

Substitution Reactions for Synthetic Utility

  • Substitution reactions of hindered cyclic sulfamidates, including oxathiazolidine derivatives, demonstrate the general utility and limitations of these substrates in synthetic chemistry (Posakony & Tewson, 2002).

Synthesis of Cycloadducts and Analysis of Stereochemistry

  • The compound has been involved in the synthesis of cycloadducts under acidic conditions, contributing to advancements in organic synthesis and stereochemistry studies (Alves et al., 2006).

Properties

IUPAC Name

tert-butyl (4S)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxooxathiazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO6SSi/c1-13(2,3)21-12(16)15-11(9-19-22(15,17)18)10-20-23(7,8)14(4,5)6/h11H,9-10H2,1-8H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUMQEBNCDQJQN-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(COS1(=O)=O)CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO6SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
tert-Butyl (S)-4-(((tert-butyldimethylsilyl)oxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
tert-Butyl (S)-4-(((tert-butyldimethylsilyl)oxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
Reactant of Route 3
tert-Butyl (S)-4-(((tert-butyldimethylsilyl)oxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
Reactant of Route 4
Reactant of Route 4
tert-Butyl (S)-4-(((tert-butyldimethylsilyl)oxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
Reactant of Route 5
tert-Butyl (S)-4-(((tert-butyldimethylsilyl)oxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
Reactant of Route 6
Reactant of Route 6
tert-Butyl (S)-4-(((tert-butyldimethylsilyl)oxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.